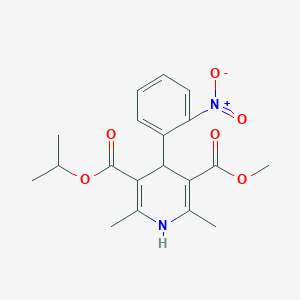![molecular formula C13H9Br2NO5S B280688 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid, also known as DBSA, is a sulfonic acid derivative of benzoic acid. It is a white crystalline powder that is widely used in scientific research due to its unique properties. DBSA is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.
作用机制
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid inhibits PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, leading to the activation of downstream signaling pathways. This compound has been shown to selectively inhibit PTPs without affecting other phosphatases, such as alkaline phosphatases. This selectivity is important in minimizing off-target effects and improving the specificity of this compound as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. This compound is also relatively easy to synthesize and has a high purity. However, this compound has some limitations. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, this compound may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid research. One potential application is in the development of novel cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, this compound may have potential applications in the treatment of autoimmune disorders, as dysregulation of PTP activity has been implicated in the development of these diseases. Further research is needed to determine the safety and efficacy of this compound in these applications. Finally, the development of more potent and selective PTP inhibitors based on the structure of this compound may lead to the discovery of novel therapeutic agents.
合成方法
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid can be synthesized by reacting 3,5-dibromo-4-hydroxyaniline with chlorosulfonic acid in the presence of anhydrous aluminum chloride. The resulting product is then neutralized with sodium hydroxide to obtain this compound. This synthesis method is efficient and yields a high purity product.
科学研究应用
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been extensively used in scientific research as a PTP inhibitor. PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the development of many diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2. As a result, this compound has potential therapeutic applications in the treatment of various diseases.
属性
分子式 |
C13H9Br2NO5S |
|---|---|
分子量 |
451.09 g/mol |
IUPAC 名称 |
3-[(3,5-dibromo-4-hydroxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H9Br2NO5S/c14-10-5-8(6-11(15)12(10)17)16-22(20,21)9-3-1-2-7(4-9)13(18)19/h1-6,16-17H,(H,18,19) |
InChI 键 |
MNRIIDRHUGBKAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br)C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280605.png)



![2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280613.png)
![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)

![2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)

![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)
![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)

